molecular formula C5H10O2 B1584813 Isobutyl formate CAS No. 542-55-2

Isobutyl formate

Cat. No.: B1584813
CAS No.: 542-55-2
M. Wt: 102.13 g/mol
InChI Key: AVMSWPWPYJVYKY-UHFFFAOYSA-N
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Description

Isobutyl formate is a clear, colorless liquid with a characteristic fruity aroma. It is an ester formed from formic acid and isobutanol, with the molecular formula C5H10O2 . This compound is commonly used as a flavoring and fragrance agent in various industries due to its pleasant odor.

Mechanism of Action

Target of Action

Isobutyl formate, also known as 2-methylpropyl methanoate, is an organic ester with the chemical formula C5H10O2 . The primary targets of this compound are the olfactory receptors in humans and animals. It is used as a flavor and fragrance ingredient because of its sweet, ethereal, and slightly fruity odor .

Mode of Action

This compound interacts with its targets, the olfactory receptors, by binding to them and triggering a neural response. This response is then processed by the brain as a specific smell, which in this case is sweet, ethereal, and slightly fruity .

Biochemical Pathways

The biochemical pathways affected by this compound primarily involve the olfactory system. When this compound binds to the olfactory receptors, it triggers a signal transduction pathway that leads to the perception of smell. The downstream effects include the recognition of the specific scent associated with this compound .

Pharmacokinetics

The metabolism and excretion of this compound would depend on various factors, including the individual’s metabolic rate and the presence of metabolizing enzymes .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the stimulation of olfactory receptors and the subsequent perception of its characteristic smell. On a cellular level, this involves the activation of signal transduction pathways in olfactory receptor neurons .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, the presence of other odorous substances can affect the perception of its smell. Additionally, factors such as temperature and pH could potentially affect the stability of this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: The primary method for synthesizing isobutyl formate is through esterification, a chemical reaction between an alcohol and a carboxylic acid. In this case, formic acid reacts with isobutanol in the presence of a strong acid catalyst, such as concentrated sulfuric acid . The reaction can be represented as follows:

HCOOH+C4H9OHHCOOC4H9+H2O\text{HCOOH} + \text{C4H9OH} \rightarrow \text{HCOOC4H9} + \text{H2O} HCOOH+C4H9OH→HCOOC4H9+H2O

Industrial Production Methods: In industrial settings, the esterification process is typically carried out in large reactors where formic acid and isobutanol are mixed with a catalyst. The reaction mixture is then heated to facilitate the reaction. The resulting ester is purified through distillation to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: Isobutyl formate, being an ester, undergoes several types of chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze back into formic acid and isobutanol.

    Reduction: Esters can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation: Although esters are generally resistant to oxidation, under strong oxidizing conditions, they can be converted to carboxylic acids.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4).

Major Products Formed:

    Hydrolysis: Formic acid and isobutanol.

    Reduction: Isobutanol.

    Oxidation: Formic acid.

Scientific Research Applications

Isobutyl formate has a wide range of applications in scientific research and industry:

Comparison with Similar Compounds

Isobutyl formate can be compared with other esters that have similar structures and properties:

    Ethyl formate: Similar fruity odor, used as a flavoring agent.

    Methyl formate: Used as a solvent and in the manufacture of formic acid.

    Butyl formate: Also used as a flavoring agent with a fruity aroma.

Uniqueness: this compound is unique due to its specific combination of formic acid and isobutanol, which imparts a distinct fruity aroma that is highly desirable in flavoring and fragrance applications .

Properties

IUPAC Name

2-methylpropyl formate
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InChI

InChI=1S/C5H10O2/c1-5(2)3-7-4-6/h4-5H,3H2,1-2H3
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InChI Key

AVMSWPWPYJVYKY-UHFFFAOYSA-N
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Canonical SMILES

CC(C)COC=O
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Molecular Formula

C5H10O2
Record name ISOBUTYL FORMATE
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DSSTOX Substance ID

DTXSID7060257
Record name Formic acid, 2-methylpropyl ester
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Molecular Weight

102.13 g/mol
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Physical Description

Isobutyl formate appears as a colorless liquid. Less dense than water. Vapors heavier than air. Vapors may be narcotic and irritating in high concentrations. Used as a solvent and to make perfumes., Colorless liquid; [CAMEO] Clear light yellow liquid; [Acros Organics MSDS], Liquid, colourless to pale yellow liquid with a fruity, ethereal odour
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Record name 2-Methylpropyl formate
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Boiling Point

97.00 to 99.00 °C. @ 760.00 mm Hg
Record name 2-Methylpropyl formate
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Flash Point

less than 70 °F (NFPA, 2010)
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Solubility

10.2 mg/mL at 25 °C, miscible with alcohol, ether; soluble in organic solvents; slightly soluble in water
Record name 2-Methylpropyl formate
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Density

0.876-0.886
Record name Isobutyl formate
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Vapor Pressure

40.1 [mmHg]
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CAS No.

542-55-2
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Melting Point

-95 °C
Record name 2-Methylpropyl formate
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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